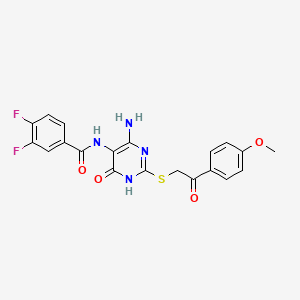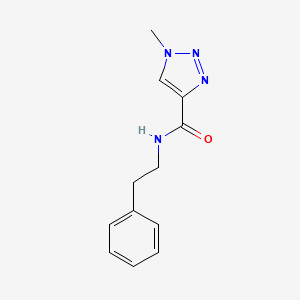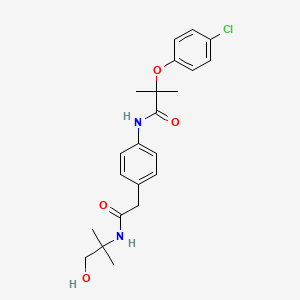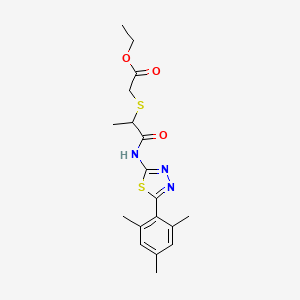
4-エチニル-1-フルオロ-2-メトキシベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, featuring an ethynyl group, a fluoro group, and a methoxy group attached to the benzene ring
科学的研究の応用
4-Ethynyl-1-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.
Biology: The compound can be used in the development of fluorescent probes and bioorthogonal chemistry for labeling biomolecules.
Industry: Used in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.
作用機序
Target of Action
It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .
Mode of Action
The mode of action of 4-Ethynyl-1-fluoro-2-methoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the compound may act as an electrophile, forming a sigma-bond with a target molecule and generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
The compound’s molecular weight (15015) suggests it may have favorable absorption and distribution characteristics .
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution suggests it could induce structural changes in target molecules, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethynyl-1-fluoro-2-methoxybenzene. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 4 degrees Celsius . Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other molecules, and the specific biological environment in which it is active .
生化学分析
Biochemical Properties
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that 4-Ethynyl-1-fluoro-2-methoxybenzene may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 4-Ethynyl-1-fluoro-2-methoxybenzene is not well-defined. It is known that benzene derivatives can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then lose a proton, yielding a substituted benzene ring . This mechanism may be relevant to the action of 4-Ethynyl-1-fluoro-2-methoxybenzene.
Metabolic Pathways
It is known that the major metabolic pathway of similar compounds involves microsomal hydroxylation of the C-H bond of the ethynyl moiety .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-fluoro-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzene.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-fluoro-2-methoxybenzene with an ethynyl source, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: If ethynyltrimethylsilane is used, the trimethylsilyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield 4-Ethynyl-1-fluoro-2-methoxybenzene.
Industrial Production Methods: While specific industrial production methods for 4-Ethynyl-1-fluoro-2-methoxybenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: 4-Ethynyl-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the fluoro and methoxy groups can influence the reactivity of the benzene ring towards electrophiles.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, such as the formation of triazoles through azide-alkyne cycloaddition.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between the ethynyl group and azides.
Major Products:
Substituted Benzene Derivatives: Products from electrophilic aromatic substitution reactions.
Triazoles: Products from azide-alkyne cycloaddition reactions.
類似化合物との比較
4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
4-Ethynyl-1-fluoro-2-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.
4-Ethynyl-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: 4-Ethynyl-1-fluoro-2-methoxybenzene is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and physical properties compared to its analogs. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the benzene ring and affect the compound’s behavior in various chemical reactions.
特性
IUPAC Name |
4-ethynyl-1-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILRMQALLZIEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2359764.png)
![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2359769.png)


![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2359772.png)
![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)


![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/new.no-structure.jpg)
![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)
